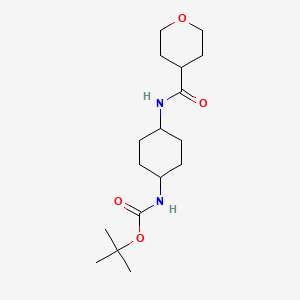

tert-Butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate

Description

tert-Butyl (1R,4R)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate is a carbamate derivative featuring a cyclohexyl backbone substituted with a tetrahydro-2H-pyran-4-carbonylamino group. This compound is structurally characterized by its trans-configured cyclohexylcarbamate core (1R,4R stereochemistry) and a six-membered oxygen-containing heterocyclic substituent (tetrahydro-2H-pyran). Such derivatives are often intermediates in pharmaceutical synthesis, particularly in kinase inhibitor development, due to their ability to modulate steric and electronic interactions in target binding pockets .

Properties

IUPAC Name |

tert-butyl N-[4-(oxane-4-carbonylamino)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O4/c1-17(2,3)23-16(21)19-14-6-4-13(5-7-14)18-15(20)12-8-10-22-11-9-12/h12-14H,4-11H2,1-3H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIWWLORQJESCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the cyclohexylcarbamate intermediate: This step involves the reaction of cyclohexylamine with tert-butyl chloroformate under basic conditions to form the cyclohexylcarbamate intermediate.

Introduction of the tetrahydro-2H-pyran-4-carbonylamino group: The intermediate is then reacted with tetrahydro-2H-pyran-4-carbonyl chloride in the presence of a base to introduce the tetrahydro-2H-pyran-4-carbonylamino group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Amidation and Cyclization

One reported method involves the amidation of picolinic acid with tert-butyl 4-(4-cyanotetrahydro-2H-pyran-4-yl)-tetrahydro-1(2H)-pyrazinecarboxylate, followed by cyclization to form the target compound. This step likely involves the activation of the carbamate group to facilitate nucleophilic attack by the amine group.

Suzuki-Miyaura Coupling

In related syntheses (e.g., CDK9 inhibitors), Suzuki-Miyaura cross-coupling is employed to introduce aromatic rings. For example, intermediate 6 (4-(((6-bromopyridin-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile) reacts with boronic acid derivatives under palladium catalysis to form bipyridyl structures . While this exact step is not detailed for the target compound, analogous methods may apply.

Reduction and Deprotection

The synthesis may involve reduction steps (e.g., using NaBH₄) to convert nitriles to amines or alcohols, followed by deprotection of Boc (tert-butoxycarbonyl) groups under acidic or basic conditions to reveal free amines .

Key Chemical Reactions

The compound undergoes several characteristic reactions due to its carbamate and amide functionalities:

Hydrolysis

Carbamates are susceptible to acidic or basic hydrolysis , leading to the release of the corresponding amine (cyclohexylamine derivative) and tetrahydro-2H-pyran-4-carboxylic acid. This reaction is critical for deprotection in synthesis or for studying degradation pathways.

Nucleophilic Substitution

The tetrahydro-2H-pyran-4-carbonylamino group may participate in nucleophilic substitution reactions , particularly under high-temperature conditions. For example, intermediates like 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile (5) undergo substitution with halopyridines to form arylamino derivatives .

Suzuki-Miyaura Coupling

As noted earlier, the compound’s aromatic components (if present) could undergo Suzuki coupling to form biaryl systems. This reaction typically requires palladium catalysts (e.g., Pd(dppf)Cl₂) and bases like Cs₂CO₃ .

Reaction Conditions and Yields

The synthesis and transformation of related compounds often involve optimized conditions to minimize side reactions. Below is a comparison of key reaction conditions and yields from analogous syntheses:

Structural and Functional Comparisons

The compound’s reactivity is influenced by its structural features. A comparison with similar carbamates highlights its uniqueness:

| Compound | Key Features | Reactivity |

|---|---|---|

| tert-Butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate | Cyclohexyl ring, carbamate, amide group | Susceptible to hydrolysis, substitution |

| tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate | Cyclohexane derivative, free amine | Less stable than carbonylamino analog |

| tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate | Cyclopentane derivative | Different pharmacological profile |

Analytical and Spectroscopic Data

The compound’s purity and structure are typically confirmed using:

-

NMR spectroscopy (¹H and ¹³C) to verify proton environments and functional groups.

-

High-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic distribution.

-

Infrared spectroscopy (IR) to identify carbonyl (amide) and carbamate groups.

For example, intermediate 4 in a related synthesis showed ¹H NMR signals at δ 3.73–3.67 (tetrahydro-pyran protons) and δ 2.32–2.26 (cyclohexyl protons) .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C17H30N2O4

- Molecular Weight : Approximately 326.43 g/mol

- Structure : This compound features a tert-butyl group, a cyclohexyl moiety, and a tetrahydro-2H-pyran-4-carbonylamino functional group, which contribute to its unique chemical properties and reactivity .

Chemistry

In synthetic organic chemistry, tert-Butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate serves as a versatile building block for constructing more complex molecules. Its structure allows for various chemical transformations, making it valuable in synthesizing novel compounds.

Synthetic Routes :

The synthesis typically involves multiple steps:

- Formation of Cyclohexylcarbamate : Reaction of cyclohexylamine with tert-butyl chloroformate under basic conditions.

- Introduction of Tetrahydro-2H-pyran Group : Reacting the intermediate with tetrahydro-2H-pyran-4-carbonyl chloride in the presence of a base .

Biology

This compound is being investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors is crucial for elucidating biological pathways and mechanisms. Preliminary studies suggest that compounds with similar structures may exhibit significant pharmacological properties, including enzyme inhibition and receptor modulation .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for diverse industrial processes, including the manufacture of fine chemicals and intermediates used in pharmaceuticals .

Case Studies and Research Findings

Recent studies have highlighted the importance of this compound in various applications:

- Enzyme Inhibition Studies : Research indicates that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, suggesting that tert-butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate may also possess such properties .

- Pharmaceutical Development : Investigations into the pharmacological properties of structurally related compounds reveal promising results as potential drug candidates targeting diseases like cancer and diabetes .

- Industrial Synthesis : The compound's utility in synthesizing specialty chemicals has been demonstrated through various industrial processes, showcasing its versatility and effectiveness .

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural, synthetic, and functional properties of tert-Butyl (1R,4R)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate with analogous compounds from the evidence:

Structural and Functional Insights

Oxygenated Heterocycles vs. Aliphatic/Aromatic Substituents The tetrahydro-2H-pyran group in the target compound provides a balance of hydrophilicity and conformational flexibility, advantageous for solubility in aqueous biological systems. In contrast, cyclobutyl () or tetrahydroquinolinyl () substituents introduce rigidity, which may enhance binding affinity but reduce solubility . Fluorinated derivatives () exhibit improved metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius .

Synthetic Complexity Compounds with smaller heterocycles (e.g., tetrahydrofuran in ) require fewer synthetic steps compared to bicyclic or fluorinated analogs. For example, the synthesis of tert-butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate () involves multi-step Boc protection, nucleophilic substitution, and palladium-catalyzed coupling, with yields ranging from 44% to 63% .

Biological Relevance The tetrahydro-2H-pyran-4-carbonylamino group’s oxygen atom may participate in hydrogen bonding with target proteins, a feature absent in non-oxygenated analogs like the cyclobutylamino derivative . Fluorinated isoindolinone derivatives () are prioritized in oncology research due to their ability to penetrate tumor microenvironments .

Biological Activity

tert-Butyl (1R,4R)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate** is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : CHNO

- Molecular Weight : 318.44 g/mol

- CAS Number : 86277403

- Structure : The compound features a tert-butyl group linked to a cyclohexylcarbamate moiety, which is further substituted with a tetrahydro-2H-pyran-4-carbonylamino group.

Synthesis

The synthesis of tert-butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate typically involves the following steps:

- Formation of Tetrahydropyran Derivative : The starting material is tetrahydro-2H-pyran, which undergoes acylation to introduce the carbonyl group.

- Carbamate Formation : The reaction with tert-butyl isocyanate leads to the formation of the carbamate linkage.

- Cyclohexane Ring Closure : Finally, cyclization occurs to form the cyclohexyl framework.

The reaction conditions and yields vary based on the specific methodologies employed in different studies.

Antimicrobial Activity

Research has shown that derivatives of carbamates exhibit significant antimicrobial properties. For instance, compounds similar to tert-butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate have demonstrated:

- Antibacterial Effects : Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Antifungal Activity : Some derivatives have shown promise in inhibiting fungal growth, although specific data for this compound is limited.

Enzyme Inhibition

Studies indicate that certain carbamate derivatives can act as inhibitors for various enzymes, including:

- Cholinesterases : Compounds similar to this carbamate have been noted for their ability to inhibit cholinesterase activity, which is crucial in treating neurodegenerative diseases.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the antibacterial activity of several carbamate derivatives, including those related to tert-butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate. Results indicated a moderate inhibitory effect against Escherichia coli and strong activity against Gram-positive strains .

- Cholinesterase Inhibition Study :

Data Table

| Biological Activity | Test Organism | Result |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Moderate inhibition |

| Antibacterial | Bacillus subtilis | Strong inhibition |

| Antifungal | Candida albicans | Limited data available |

| Cholinesterase Inhibition | Human Serum | Significant inhibition observed |

Q & A

Basic Research Questions

What are the key considerations for designing a synthetic route for tert-Butyl (1R,4R)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate?**

- Methodological Answer : Focus on protecting group strategies (e.g., tert-butyl carbamate as a stable amine protector) and regioselective coupling steps. For example, iodolactamization or Buchwald-Hartwig amination may be employed to introduce the tetrahydro-2H-pyran-4-carbonylamino group while preserving stereochemistry . Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize epimerization, as demonstrated in enantioselective syntheses of similar carbamates .

How can researchers confirm the stereochemical configuration of tert-Butyl (1R,4R)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate?**

- Methodological Answer : Use a combination of NMR (e.g., NOESY for spatial proximity analysis) and chiral HPLC. For example, ¹H NMR coupling constants (e.g., J = 6.6 Hz for cyclohexyl protons) and 2D-COSY can resolve cis/trans isomerism in cyclohexane derivatives . X-ray crystallography may further validate spatial arrangements .

Q. What role does this compound play in medicinal chemistry as an intermediate?

- Methodological Answer : It serves as a precursor for CCR2 antagonists or kinase inhibitors. The tert-butyl carbamate group enables selective deprotection under acidic conditions (e.g., TFA), allowing downstream functionalization of the cyclohexylamine moiety. This strategy is critical for generating libraries of bioactive molecules .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during the characterization of synthetic intermediates?

- Methodological Answer : Cross-validate with orthogonal techniques. For example, discrepancies in ¹H NMR integration ratios may arise from residual solvents or diastereomeric impurities. Use LC-MS to confirm molecular weight and HRMS for exact mass matching. Adjust purification protocols (e.g., gradient column chromatography with EtOAc/hexane) to isolate stereoisomers .

Q. What strategies mitigate the instability of tert-Butyl carbamates under specific reaction conditions?

- Methodological Answer : Avoid strong acids/bases that cleave the carbamate. For Pd-catalyzed cross-couplings, use mild bases (e.g., NaHCO₃) and low temperatures to prevent Boc-group degradation, as shown in Suzuki-Miyaura reactions with halogenated pyrimidines . Stabilize hygroscopic intermediates under inert atmospheres (N₂/Ar) .

Q. How can computational modeling guide the optimization of reaction yields for this compound?

- Methodological Answer : Perform DFT calculations to predict transition-state energies for stereoselective steps (e.g., cyclohexane ring puckering during amide coupling). Molecular dynamics simulations can model solvent effects on reaction kinetics, as applied in similar carbamate syntheses .

Critical Analysis of Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.